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molecular formula C9H11ClN2OS B8344027 5-(2-aminoethyl)-1,3-benzothiazol-2(3H)-one hydrochloride

5-(2-aminoethyl)-1,3-benzothiazol-2(3H)-one hydrochloride

Cat. No. B8344027
M. Wt: 230.72 g/mol
InChI Key: XLJNTQIAXFSPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05674909

Procedure details

5-(2-trifluoroacetylaminoethyl)-1,3-benzothiazol-2(3H)-one (1.7 g) was dissolved in ethanol (17 ml) and HCl 6N (17 ml).
Name
5-(2-trifluoroacetylaminoethyl)-1,3-benzothiazol-2(3H)-one
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]2[S:15][C:14](=[O:16])[NH:13][C:12]=2[CH:17]=1)=O.[ClH:20]>C(O)C>[ClH:20].[NH2:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]2[S:15][C:14](=[O:16])[NH:13][C:12]=2[CH:17]=1 |f:3.4|

Inputs

Step One
Name
5-(2-trifluoroacetylaminoethyl)-1,3-benzothiazol-2(3H)-one
Quantity
1.7 g
Type
reactant
Smiles
FC(C(=O)NCCC=1C=CC2=C(NC(S2)=O)C1)(F)F
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
Cl.NCCC=1C=CC2=C(NC(S2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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